![molecular formula C9H10N6OS2 B5887290 N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5887290.png)
N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
TAK-242 selectively inhibits N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide signaling by binding to the intracellular domain of this compound and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This results in the inhibition of NF-κB and MAPK signaling pathways, which are critical for the production of pro-inflammatory cytokines and chemokines. TAK-242 does not affect other TLRs or other inflammatory signaling pathways, making it a selective inhibitor of this compound signaling.
Biochemical and Physiological Effects:
TAK-242 has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, in response to this compound activation. TAK-242 has also been shown to reduce the infiltration of immune cells, such as neutrophils and macrophages, into inflamed tissues. In addition, TAK-242 has been shown to improve endothelial function and reduce oxidative stress in preclinical models of ischemia-reperfusion injury.
実験室実験の利点と制限
TAK-242 has several advantages as a research tool. It is a selective inhibitor of N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide signaling and does not affect other TLRs or other inflammatory signaling pathways. It has been extensively studied in preclinical models and has been shown to have anti-inflammatory and immunomodulatory effects in various diseases. However, there are also some limitations to using TAK-242 in lab experiments. It has a low solubility in water and requires the use of organic solvents, which can affect the stability and reproducibility of experiments. In addition, TAK-242 has a relatively short half-life in vivo, which can limit its effectiveness in some disease models.
将来の方向性
There are several future directions for the study of TAK-242. One area of research is the development of new N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitors with improved pharmacokinetic properties and selectivity. Another area of research is the study of TAK-242 in combination with other therapies, such as antibiotics or immunomodulatory agents, for the treatment of infectious and inflammatory diseases. In addition, there is a need for further studies to elucidate the mechanisms of action of TAK-242 and its effects on other signaling pathways and cell types. Finally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-242 in humans.
合成法
The synthesis of TAK-242 involves a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-ethyl-5-nitroimidazole with thiophene-2-carboxylic acid, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with carbon disulfide and sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with 2-chloro-N-(4-methylphenyl)acetamide to form TAK-242. The overall yield of this process is around 10%.
科学的研究の応用
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide signaling. TAK-242 has been studied in preclinical models of sepsis, acute lung injury, ischemia-reperfusion injury, and neuroinflammation. In these studies, TAK-242 has been shown to improve survival, reduce organ damage, and attenuate inflammatory responses.
特性
IUPAC Name |
N-[(2-ethyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6OS2/c1-2-15-13-8(12-14-15)11-9(17)10-7(16)6-4-3-5-18-6/h3-5H,2H2,1H3,(H2,10,11,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJOJLIYZHJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)
![{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5887231.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)
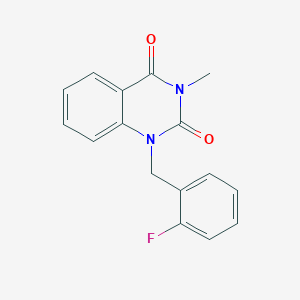
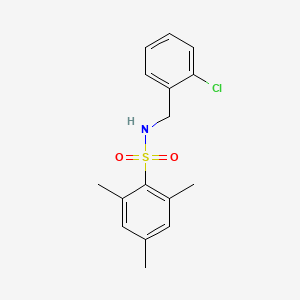
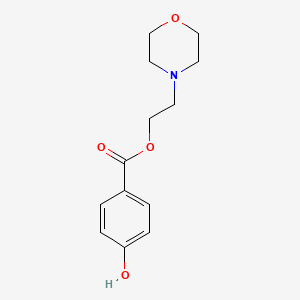
![ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)
![4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5887278.png)
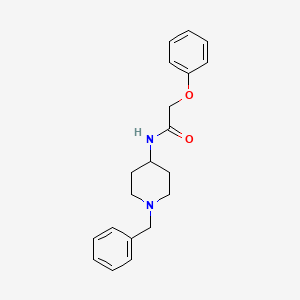
![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)
![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)
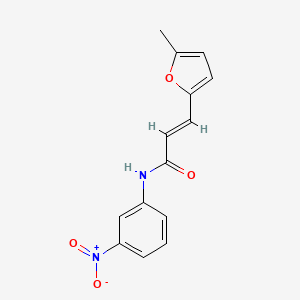
![N-{[(3-cyanophenyl)amino]carbonothioyl}acetamide](/img/structure/B5887310.png)